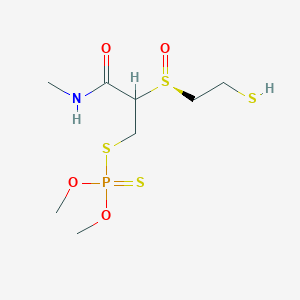
S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as Methomyl-S-oxide, has been found to have a wide range of potential applications in various fields of research, including biochemistry, physiology, and toxicology.
Mecanismo De Acción
The mechanism of action of S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide is not fully understood, but it is believed to involve the interaction of the sulfoxide group with various biomolecules, including proteins and enzymes. This interaction can lead to changes in the structure and function of these molecules, which can then have downstream effects on various physiological systems.
Biochemical and Physiological Effects:
S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide has been found to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In the nervous system, for example, this compound has been found to have potential effects on neurotransmitter release and synaptic function. In the cardiovascular system, it has been found to have potential effects on blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide in scientific research is its potential versatility. This compound has been found to have potential applications in a wide range of fields, from biochemistry to physiology to toxicology. Additionally, its relatively simple synthesis method and availability make it an attractive option for many researchers.
One limitation of using S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide in scientific research is its potential toxicity. This compound has been found to have potential toxic effects on various physiological systems, which can limit its use in certain experiments. Additionally, its potential interactions with other biomolecules can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide. Some possible areas of focus include:
1. Further studies on the mechanism of action of this compound, including its interactions with various biomolecules and physiological systems.
2. Development of new experimental methods and techniques for studying the effects of S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide on various physiological systems.
3. Investigation of the potential therapeutic applications of S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide in the treatment of various diseases and disorders.
4. Exploration of the potential environmental and ecological effects of S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide, including its potential toxicity to various organisms.
Métodos De Síntesis
The synthesis of S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide involves the reaction of Methomyl with hydrogen peroxide in the presence of a catalyst. This process results in the formation of the sulfoxide compound, which can then be further purified and analyzed.
Aplicaciones Científicas De Investigación
S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide has been extensively studied for its potential use in various fields of scientific research. In biochemistry, this compound has been found to have potential applications in the study of enzyme activity and protein function. It has also been studied for its potential use as a tool for the identification and characterization of various biomolecules.
In physiology, S-(2-((2-Mercaptoethyl)sulfinyl)-3-(methylamino)-3-oxopropyl) O,O-dimethyl phosphorodithioatexide has been studied for its potential effects on various physiological systems, including the nervous system, cardiovascular system, and respiratory system. It has been found to have potential applications in the study of these systems, as well as in the development of new treatments for various diseases and disorders.
Propiedades
Número CAS |
18278-41-6 |
|---|---|
Fórmula molecular |
C8H18NO4PS4 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
3-dimethoxyphosphinothioylsulfanyl-N-methyl-2-[(S)-2-sulfanylethylsulfinyl]propanamide |
InChI |
InChI=1S/C8H18NO4PS4/c1-9-8(10)7(18(11)5-4-15)6-17-14(16,12-2)13-3/h7,15H,4-6H2,1-3H3,(H,9,10)/t7?,18-/m0/s1 |
Clave InChI |
WFODEHNCKQKZAF-SFONLDFMSA-N |
SMILES isomérico |
CNC(=O)C(CSP(=S)(OC)OC)[S@@](=O)CCS |
SMILES |
CNC(=O)C(CSP(=S)(OC)OC)S(=O)CCS |
SMILES canónico |
CNC(=O)C(CSP(=S)(OC)OC)S(=O)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)










![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)
